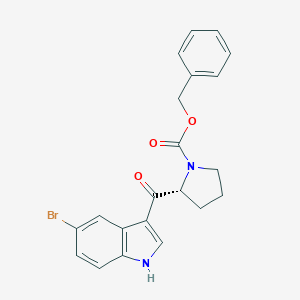
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
描述
准备方法
合成路线和反应条件
Y-27632 2HCl 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括环己烷环的形成、吡啶部分的引入以及最终的偶联反应以形成所需产物。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件以实现高收率和纯度 .
工业生产方法
在工业生产中,Y-27632 2HCl 的合成通过使用优化的反应条件进行放大,以确保一致性和效率。 该过程涉及大型反应器、精确控制反应参数以及纯化技术,例如结晶和色谱法,以获得高纯度的最终产物 .
化学反应分析
反应类型
Y-27632 2HCl 主要经历取代反应,因为存在反应性官能团,例如吡啶环和酰胺键。 它还可以在特定条件下参与氧化还原反应 .
常用试剂和条件
涉及 Y-27632 2HCl 的反应中使用的常用试剂包括有机溶剂,如二甲基亚砜 (DMSO) 和水,以及催化剂和碱以促进反应。 这些条件通常涉及控制温度和 pH 值以确保所需的反应途径 .
主要产物
由 Y-27632 2HCl 反应形成的主要产物取决于所使用的特定反应条件和试剂。 例如,取代反应会导致形成具有修饰官能团的衍生物,而氧化还原反应会导致化合物的氧化态发生改变 .
科学研究应用
Y-27632 2HCl 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域 .
化学: 它被用作工具化合物来研究 ROCK 在各种化学过程中的作用以及开发具有改进性能的新抑制剂.
生物学: Y-27632 2HCl 被广泛用于细胞生物学研究中,以研究细胞迁移、细胞凋亡和细胞骨架动力学。 .
医学: 在医学研究中,Y-27632 2HCl 被用于研究 ROCK 抑制在各种疾病中的治疗潜力,包括癌症、心血管疾病和神经退行性疾病
作用机制
Y-27632 2HCl 通过选择性抑制 ROCK1 和 ROCK2 的活性来发挥作用。 它与 ATP 竞争结合这些激酶的催化位点,从而阻止它们的磷酸化活性 . 这种抑制会导致下游靶标(如肌球蛋白磷酸酶亚基 1 (MYPT1))的磷酸化减少,进而影响包括平滑肌收缩、细胞迁移和细胞凋亡在内的各种细胞过程 .
相似化合物的比较
Y-27632 2HCl 通常与其他 ROCK 抑制剂进行比较,例如法舒地尔、GSK429286A 和 H-1152 . 虽然所有这些化合物都抑制 ROCK 活性,但 Y-27632 2HCl 在其高选择性和效力方面是独一无二的。 它对 ROCK1 的 Ki 值为 220 nM,对 ROCK2 的 Ki 值为 300 nM,这显着低于其他抑制剂的 Ki 值 . 此外,Y-27632 2HCl 已被证明对 ROCK 的偏好性大于其他激酶,使其成为研究 ROCK 特异性通路的宝贵工具 .
类似化合物的清单
- 法舒地尔
- GSK429286A
- H-1152
- 噻唑紫精
- 布雷他汀
Y-27632 2HCl 在这些化合物中脱颖而出,因为它具有高选择性和效力,使其成为研究 ROCK 相关细胞过程和治疗应用的研究人员的首选 .
生物活性
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate, with a CAS number of 143322-56-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
-
Mechanism of Action :
- The compound appears to exert its effects through inhibition of key signaling pathways involved in cancer cell proliferation and survival.
- It has been shown to induce apoptosis in cancer cells by modulating apoptotic markers such as caspases and Bcl-2 family proteins.
-
In Vitro Studies :
- In a study assessing its activity against breast (MCF-7) and lung (A-549) cancer cell lines, the compound exhibited an IC50 value indicating effective growth inhibition.
- For instance, derivatives based on the indole scaffold demonstrated IC50 values ranging from 2.93 µM to 39.53 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 7.17 ± 0.94 |
| This compound | A-549 | 2.93 ± 0.47 |
Additional Biological Activities
Apart from its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to quantify this activity.
Case Studies
Several case studies have documented the effectiveness of this compound in various experimental setups:
- Study on Apoptosis Induction :
-
Cell Cycle Analysis :
- Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G0/G1 phase, indicating its potential to inhibit cell proliferation effectively.
属性
IUPAC Name |
benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKVBJSRGJFFN-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138537 | |
| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143322-56-9 | |
| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















